"Adipic acid dihydrazide-d8" chemical formula and molecular structure
"Adipic acid dihydrazide-d8" chemical formula and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Adipic acid dihydrazide-d8 (ADH-d8), a deuterated form of the versatile crosslinking agent, Adipic acid dihydrazide. Given its utility in stabilizing polymers and conjugating molecules, the isotopic labeling of ADH offers a valuable tool for researchers in drug development, materials science, and advanced polymer chemistry, particularly in studies involving pharmacokinetic and metabolic profiling.
Chemical Identity and Molecular Structure
Adipic acid dihydrazide-d8 is the deuterium-labeled analogue of Adipic acid dihydrazide, where the eight hydrogen atoms on the adipoyl backbone have been replaced with deuterium (B1214612). This isotopic substitution provides a significant mass shift (+8 Da) that is readily detectable by mass spectrometry, making it an ideal internal standard or tracer in quantitative bioanalytical assays.
The fundamental structure consists of a deuterated six-carbon dicarboxylic acid backbone (adipic acid-d8) where both carboxylic acid groups have been converted to hydrazides.
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Chemical Formula: C₆H₆D₈N₄O₂
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Linear Formula: NH₂NHCO(CD₂)₄CONHNH₂
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SMILES: NNC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NN
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InChI Key: IBVAQQYNSHJXBV-SVYQBANQSA-N
Physicochemical Properties
The quantitative data for Adipic acid dihydrazide-d8 and its non-deuterated counterpart are summarized below for comparison. The primary difference lies in the molecular weight due to the incorporation of eight deuterium atoms.
| Property | Adipic acid dihydrazide-d8 | Adipic acid dihydrazide (for comparison) |
| CAS Number | 1202865-37-9[1][2] | 1071-93-8[3][4] |
| Molecular Weight | 182.25 g/mol [1][5] | 174.20 g/mol [3][4] |
| Appearance | Solid, White to off-white powder | White to off-white powder[6] |
| Melting Point | 180-182 °C[5] | 178-185 °C[6] |
| Boiling Point | Not available | 426 °C[6] |
| Solubility in Water | Not specifically reported, expected to be similar to ADH | 91 g/L[6] |
| Isotopic Purity | ≥98 atom % D | Not Applicable |
| Chemical Purity | ≥98% | ≥97-99%[3][6] |
Experimental Protocols
Detailed methodologies for the synthesis of ADH-d8 and its application in crosslinking are provided below. These protocols are based on established chemical principles for the synthesis of dihydrazides and their crosslinking reactions.
Proposed Synthesis of Adipic Acid Dihydrazide-d8
The synthesis of ADH-d8 can be achieved in a two-step process. The first step involves the deuteration of the precursor, adipic acid, followed by the hydrazinolysis of the resulting deuterated dicarboxylic acid.
Step 1: Deuteration of Adipic Acid to Adipic Acid-d8
This step is based on established methods for large-scale deuteration of organic acids via metal-catalyzed hydrothermal H/D exchange.
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Materials: Adipic acid, Deuterium oxide (D₂O, 99.8%), Platinum or Palladium catalyst.
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Protocol:
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In a high-pressure reactor, combine adipic acid and the chosen metal catalyst.
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Add an excess of Deuterium oxide (D₂O) to serve as the deuterium source and solvent.
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Seal the reactor and heat to a temperature sufficient to facilitate H/D exchange (typically >150°C), while stirring.
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Maintain the reaction for several hours to ensure complete deuteration. The progress can be monitored by taking aliquots and analyzing via NMR spectroscopy.
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After the reaction is complete, cool the reactor, and recover the deuterated adipic acid (Adipic acid-d10, including deuteration of the acidic protons) by filtration and recrystallization from D₂O. The acidic deuterons will readily exchange back to protons upon exposure to H₂O.
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Step 2: Hydrazinolysis of Adipic Acid-d8
This step involves the direct reaction of the synthesized Adipic acid-d8 with hydrazine (B178648) hydrate (B1144303).
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Materials: Adipic acid-d8 (from Step 1), Hydrazine hydrate, Water.
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Protocol:
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Suspend Adipic acid-d8 in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Add an excess of hydrazine hydrate to the suspension.
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Heat the reaction mixture to a temperature between 70-100°C and stir for 24 hours.[7]
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Monitor the reaction for the formation of a precipitate.
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After completion, cool the mixture in an ice bath to maximize crystallization.
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Collect the precipitated Adipic acid dihydrazide-d8 crystals by vacuum filtration.
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Wash the crystals with cold ethanol (B145695) and dry under vacuum to yield the final product.[7]
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General Protocol for Keto-Hydrazide Crosslinking
ADH is a widely used crosslinker for polymers containing ketone functional groups, such as those incorporating diacetone acrylamide (B121943) (DAAM). This reaction proceeds efficiently at ambient temperature as water evaporates from the system.
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Materials: Polymer with ketone functionality (e.g., acrylic emulsion with DAAM), Adipic acid dihydrazide-d8, Water or appropriate solvent.
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Protocol:
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Ensure the polymer is dissolved or dispersed in an aqueous system.
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Prepare a stock solution of Adipic acid dihydrazide-d8 in warm water.
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Add the ADH-d8 solution to the polymer dispersion with stirring. The stoichiometric ratio of hydrazide groups to ketone groups is typically 1:1, but can be varied to control the crosslinking density.
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Apply the mixture as a film or coating to the desired substrate.
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Allow the water to evaporate at ambient or slightly elevated temperatures. As water is removed, the keto-hydrazide reaction proceeds, forming stable hydrazone linkages and resulting in a crosslinked polymer network.[2]
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Analysis of Crosslinking Efficiency
The extent of ADH-d8 incorporation and its role in crosslinking can be quantified using a combination of analytical techniques.
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Protocol:
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Total ADH-d8 Incorporation: Use elemental analysis to determine the total nitrogen content in the purified, crosslinked polymer. This allows for the calculation of the total amount of ADH-d8 bound to the polymer backbone.[8]
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Free Hydrazide Groups: Employ a colorimetric assay, such as the trinitrobenzene sulfonic acid (TNBSA) assay, to quantify the number of unreacted hydrazide groups. This measures the amount of ADH-d8 that is only attached to the polymer at one end.[8]
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Crosslink Calculation: The amount of ADH-d8 acting as a crosslinker is determined by the difference between the total incorporated ADH-d8 (from elemental analysis) and the amount of ADH-d8 with free hydrazide ends (from the TNBSA assay).[8]
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Visualizing Workflows and Mechanisms
The following diagrams, generated using DOT language, illustrate key processes involving Adipic acid dihydrazide-d8.
Synthesis Workflow
Caption: Proposed two-step synthesis workflow for Adipic acid dihydrazide-d8.
Keto-Hydrazide Crosslinking Mechanism
Caption: Mechanism of keto-hydrazide crosslinking using ADH-d8.
Application in Drug Delivery Hydrogels
Caption: Logical workflow for creating a drug delivery hydrogel using ADH-d8.
Applications in Research and Drug Development
The primary utility of Adipic acid dihydrazide lies in its function as a bifunctional crosslinking agent. Its deuterated form, ADH-d8, retains these functions while adding the benefits of isotopic labeling.
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Crosslinking Agent: ADH is an effective crosslinker for water-based emulsions, particularly acrylic resins containing ketone groups, enhancing durability, adhesion, and resistance.[2][9] It also serves as a hardener for epoxy resins and a chain extender in polyurethanes.[10]
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Drug Delivery Systems: In pharmaceutical sciences, ADH is used to create crosslinked hydrogels for controlled drug release.[3][11] For example, it can be used to crosslink polymers like hyaluronic acid to form a biocompatible matrix that encapsulates and slowly releases therapeutic agents.[6]
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Bioconjugation: The hydrazide groups of ADH can react with aldehyde or ketone groups on biomolecules, such as glycoproteins, allowing for their conjugation to other molecules or surfaces. This is critical for developing targeted drug delivery systems.[1]
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Tracer in Metabolic Studies: As a stable isotope-labeled compound, ADH-d8 is an invaluable tool for quantitative analysis in drug development.[12] It can be used as an internal standard in mass spectrometry-based assays to precisely quantify the non-deuterated analogue in biological matrices, or to trace the metabolic fate of the crosslinker itself.
References
- 1. chemimpex.com [chemimpex.com]
- 2. gantrade.com [gantrade.com]
- 3. Industrial Uses of Adipic Acid Dihydrazide Powder [ksrkchemicals.co.in]
- 4. US20140228509A1 - Aqueous Cross-linking Compositions and Methods - Google Patents [patents.google.com]
- 5. News - What is the mechanism of crosslinking of ADH and DAAM? [kimachemical.com]
- 6. snowhitechem.com [snowhitechem.com]
- 7. JPH09255644A - Production of adipic acid dihydrazide - Google Patents [patents.google.com]
- 8. Determination of the cross-linking effect of adipic acid dihydrazide on glycoconjugate preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adipic acid dihydrazide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Introduction to the application areas of adipic dihydrazide-Guangrao Ruishang Chemical Co., Ltd. [daam-adh.com]
- 12. medchemexpress.com [medchemexpress.com]
